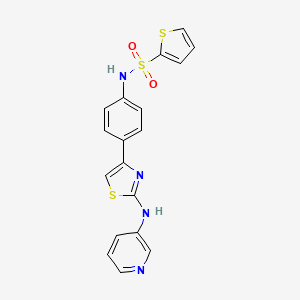

![molecular formula C11H9F3O4 B2997388 3-[2-Methoxy-4-(trifluoromethoxy)phenyl]prop-2-enoic acid CAS No. 1262019-21-5](/img/structure/B2997388.png)

3-[2-Methoxy-4-(trifluoromethoxy)phenyl]prop-2-enoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

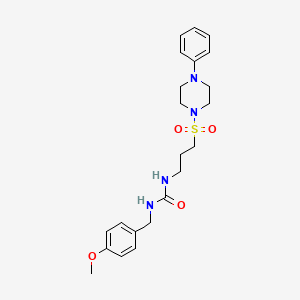

The compound “3-[2-Methoxy-4-(trifluoromethoxy)phenyl]prop-2-enoic acid” is also known as “(2E)-2-methyl-3-[4-(trifluoromethoxy)phenyl]-2-propenoic acid”. It has a molecular weight of 246.19 and its IUPAC name is (2E)-2-methyl-3-[4-(trifluoromethoxy)phenyl]-2-propenoic acid .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C11H9F3O3/c1-7(10(15)16)6-8-2-4-9(5-3-8)17-11(12,13)14/h2-6H,1H3,(H,15,16)/b7-6+ .Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a boiling point of 341.0±37.0 °C at 760 mmHg, and a flash point of 160.0±26.5 °C. It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds. Its ACD/LogP value is 3.28 .Applications De Recherche Scientifique

Here is a comprehensive analysis of the scientific research applications of “3-[2-Methoxy-4-(trifluoromethoxy)phenyl]prop-2-enoic acid”, focusing on unique applications:

Electrochromic Materials

This compound is used in the synthesis of electrochromic materials, which are materials that change color when an electric charge is applied. These materials have applications in smart windows, displays, and mirrors .

Fluorescence Studies

The compound has been utilized in fluorescence studies for the determination of metal ions like Al3+ in solutions. This application is significant in environmental monitoring and analytical chemistry .

Organic Synthesis

Suzuki–Miyaura Coupling

It is used in Suzuki–Miyaura coupling reactions, a type of cross-coupling reaction used in organic synthesis to form carbon-carbon bonds, which is fundamental in the production of complex organic compounds .

Biological Potential

Indole derivatives, which include Mandelic acid derivatives, have shown diverse biological and clinical applications, including antifungal, antibacterial, and anticancer activities .

Antioxidant Properties

Mandelic acid derivatives have been studied for their antioxidant properties, which are important for protecting cells from oxidative stress and potential applications in food preservation and pharmaceuticals .

Anticancer Activity

Some derivatives have shown potent in vitro anticancer activity against various types of cancers, highlighting their potential use in cancer treatment .

Chiral Selectivity Studies

The structural modifications of Mandelic acid derivatives allow for chiral selectivity studies, which are crucial in the development of enantioselective synthesis methods for pharmaceuticals .

MDPI Coatings Springer Link SMolecule RSC Publishing Springer Open MDPI Materials MDPI Materials MDPI IJMS

Safety and Hazards

Mécanisme D'action

Target of Action

Mode of Action

It’s worth noting that similar compounds have been used in suzuki–miyaura (sm) coupling reactions . In these reactions, the compound may participate in electronically divergent processes with a metal catalyst .

Biochemical Pathways

It’s known that similar compounds have been used in suzuki–miyaura coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that the compound could potentially affect biochemical pathways involving carbon-carbon bond formation.

Result of Action

Similar compounds have been used in the synthesis of biologically active molecules , suggesting that this compound could potentially have similar effects.

Action Environment

It’s known that the success of suzuki–miyaura coupling reactions, which similar compounds participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Propriétés

IUPAC Name |

3-[2-methoxy-4-(trifluoromethoxy)phenyl]prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O4/c1-17-9-6-8(18-11(12,13)14)4-2-7(9)3-5-10(15)16/h2-6H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPKCPWSXRJGOGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)OC(F)(F)F)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-Methoxy-4-(trifluoromethoxy)phenyl]prop-2-enoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-butyl-3-((2-chloro-4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2997312.png)

![5-(3-fluorobenzyl)-3-(4-fluorophenyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2997314.png)

![N-[cyano(2,3-dichlorophenyl)methyl]-3-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl](methyl)amino}propanamide](/img/structure/B2997324.png)

![4-hydroxy-N~3~-(2-methoxybenzyl)-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2997326.png)

![6,8-Dichloro-3-(2,6-dimethylphenyl)-2-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]quinazolin-4-one](/img/structure/B2997327.png)